3-O-Methylgigantol
Overview
Description
3-O-Methylgigantol is a phenolic compound found in various species of the Orchidaceae family. It is known for its potential biological activities, including antifungal and cytotoxic properties. The compound’s structure includes a methoxy group attached to the third carbon of the gigantol molecule, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylgigantol typically involves the methylation of gigantol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylgigantol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, gigantol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halides and nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Gigantol and its derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
3-O-Methylgigantol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antifungal agent, making it a candidate for developing new antifungal drugs.
Medicine: Its cytotoxic properties are being explored for potential use in cancer therapy.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 3-O-Methylgigantol involves its interaction with cellular components. It is believed to exert its antifungal effects by disrupting the cell membrane integrity of fungi. In cancer cells, it induces apoptosis through the activation of specific signaling pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
Gigantol: The parent compound of 3-O-Methylgigantol, known for its similar biological activities.
Erianin: Another phenolic compound with potent cytotoxic properties.
Rhapontin: A stilbenoid with antifungal and antioxidant activities
Uniqueness: this compound is unique due to its specific methoxy substitution, which enhances its biological activity compared to its parent compound, gigantol. This structural modification allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-19-15-9-13(8-14(18)11-15)5-4-12-6-7-16(20-2)17(10-12)21-3/h6-11,18H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMCMZHJBJGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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